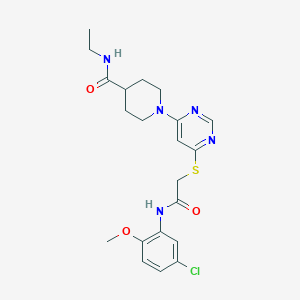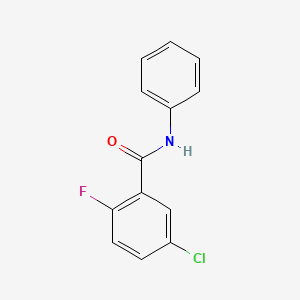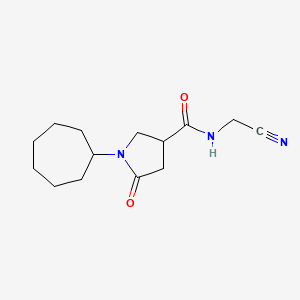![molecular formula C20H20FN5O3S B2889869 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2034334-89-7](/img/structure/B2889869.png)
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H20FN5O3S and its molecular weight is 429.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Properties
Researchers have synthesized and studied various compounds with structural similarities to the mentioned compound, focusing on their potential as anticancer agents. For instance, compounds containing pyrazole and thiadiazole moieties have been evaluated for their cytotoxic effects on various cancer cell lines, including hepatocellular carcinoma, lung cancer, and breast cancer. These studies reveal that such compounds exhibit dose-dependent cytotoxic effects, potentially inhibiting cancer cell growth through mechanisms like apoptosis induction and cell cycle arrest (Sunil et al., 2010), (Dawood et al., 2011).
Antimicrobial Activity
Compounds structurally related to the specified chemical have been synthesized and assessed for their antibacterial and antifungal activities. These studies often involve the design and synthesis of novel molecules that are then tested against various microbial strains. The findings indicate that some of these compounds show significant antimicrobial activity, making them potential candidates for further development as therapeutic agents (Jeankumar et al., 2013).
Antioxidant Properties
Investigations into the antioxidant properties of related compounds have shown that they can exhibit potent radical scavenging activities. These properties are crucial for counteracting oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer. The antioxidant potential is measured through various assays, indicating these compounds' ability to protect against oxidative damage (Sunil et al., 2010).
Enzyme Inhibition
Research into the inhibition of specific enzymes by compounds similar to the one has highlighted their potential in treating diseases where such enzymes play a key role. For example, inhibiting nitric oxide synthase (NOS) can be relevant for conditions associated with excessive nitric oxide production. Studies have synthesized and tested various derivatives for their ability to inhibit different NOS isoforms, providing insights into their therapeutic potential (Arias et al., 2018).
Antiviral and Antipsychotic Research
Compounds with structural similarity have also been explored for their antiviral properties, including potential activity against HIV-1. Moreover, derivatives have been studied for antipsychotic effects without interacting with dopamine receptors, indicating a novel approach to treating psychiatric disorders without the typical side effects associated with dopamine antagonism (Aslam et al., 2014), (Wise et al., 1987).
特性
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3S/c1-14-17(13-23-26(14)16-6-4-3-5-7-16)20(27)22-10-11-25-19-12-15(21)8-9-18(19)24(2)30(25,28)29/h3-9,12-13H,10-11H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEYNVKUFCWTIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C4=C(C=CC(=C4)F)N(S3(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2889787.png)
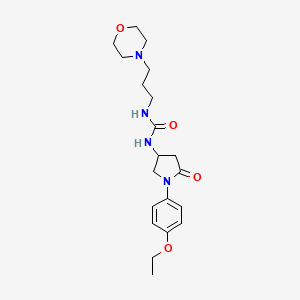
![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2889789.png)
![methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2889790.png)


![3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione](/img/structure/B2889797.png)
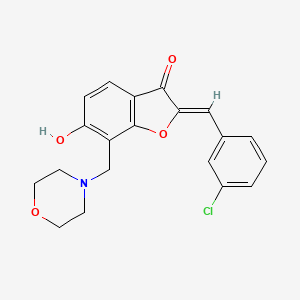
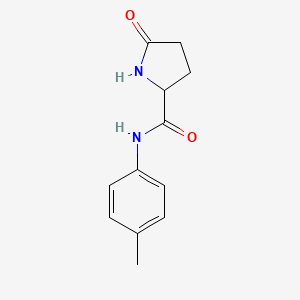
![4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclohexylpiperidine-1-carboxamide](/img/structure/B2889801.png)
